molecular formula C20H20N2O2S B298868 (2E,5E)-3-butyl-5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-3-butyl-5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298868
M. Wt: 352.5 g/mol
InChI Key: VKNYDWQZQHOCNQ-HLEBVGASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-3-butyl-5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, commonly known as Thioflavin T, is a fluorescent dye that is used to stain amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. Thioflavin T is widely used in scientific research to study the formation and aggregation of amyloid fibrils.

Mechanism of Action

Thioflavin T binds to the cross-beta structure of amyloid fibrils, resulting in increased fluorescence. The fluorescence of Thioflavin T is used to detect and quantify amyloid fibrils in biological samples.
Biochemical and Physiological Effects:
Thioflavin T does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool to study the formation and aggregation of amyloid fibrils.

Advantages and Limitations for Lab Experiments

The advantages of using Thioflavin T in lab experiments include its high sensitivity and specificity for detecting amyloid fibrils. Thioflavin T is also easy to use and can be applied to a variety of biological samples. However, Thioflavin T has some limitations, including its potential for non-specific binding to other proteins and its inability to distinguish between different types of amyloid fibrils.

Future Directions

There are several future directions for the use of Thioflavin T in scientific research. One area of research is the development of new Thioflavin T analogs with improved sensitivity and specificity for detecting amyloid fibrils. Another area of research is the use of Thioflavin T in the development of new therapies for diseases associated with amyloid fibril formation. Finally, Thioflavin T may be used in the development of diagnostic tools for the early detection of amyloid-related diseases.

Synthesis Methods

The synthesis of Thioflavin T involves the condensation of 2-hydroxybenzaldehyde and phenylhydrazine with 3-butyl-2-thioxo-1,3-thiazolidin-4-one. The resulting product is a yellow powder that is soluble in water and ethanol.

Scientific Research Applications

Thioflavin T is a crucial tool in scientific research to study the formation and aggregation of amyloid fibrils. It is used to detect and quantify amyloid fibrils in biological samples, including brain tissue, blood, and urine. Thioflavin T is also used to study the kinetics of amyloid fibril formation and to screen potential inhibitors of amyloid fibril formation.

properties

Product Name

(2E,5E)-3-butyl-5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

(5E)-3-butyl-5-[(2-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O2S/c1-2-3-13-22-19(24)18(14-15-9-7-8-12-17(15)23)25-20(22)21-16-10-5-4-6-11-16/h4-12,14,23H,2-3,13H2,1H3/b18-14+,21-20?

InChI Key

VKNYDWQZQHOCNQ-HLEBVGASSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC=CC=C2O)/SC1=NC3=CC=CC=C3

SMILES

CCCCN1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=CC=C3

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=CC=C3

Origin of Product

United States

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